

An In-depth Technical Guide to the Chemical and Physical Properties of Piperonylamine

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Compound of Interest

Compound Name: Piperonylamine

Cat. No.: B131076

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylamine, also known as 3,4-methylenedioxybenzylamine, is a primary aromatic amine that serves as a versatile building block in organic synthesis.^{[1][2]} Its unique benzodioxole structure makes it a valuable intermediate in the production of various agrochemicals, particularly insecticides and herbicides, as well as in the development of pharmaceuticals.^{[1][2]} This technical guide provides a comprehensive overview of the core chemical and physical properties of **Piperonylamine**, complete with detailed experimental protocols and visual representations of key processes to support researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The following tables summarize the key quantitative data for the chemical and physical properties of **Piperonylamine**.

Table 1: General Chemical Properties

Property	Value	Source(s)
Chemical Name	Piperonylamine	[3][4]
Synonyms	5-(Aminomethyl)-1,3-benzodioxole, (1,3-Benzodioxol-5-yl)methylamine, 3,4-Methylenedioxybenzylamine	[1][5]
CAS Number	2620-50-0	[1][3][5]
Molecular Formula	C ₈ H ₉ NO ₂	[1][3][6]
Molecular Weight	151.16 g/mol	[3][6][7]
Purity	≥ 97% (GC)	[1][5]
Appearance	Colorless to light orange to yellow clear liquid	[1][5]

Table 2: Physical and Chemical Data

Property	Value	Source(s)
Boiling Point	138-139 °C at 13 mmHg; 132 °C at 10 mmHg; 264 °C (lit.)	[3][5][6][8]
Density	1.214 g/mL at 25 °C (lit.); 1.22 g/mL	[1][3][6]
Refractive Index	n _{20/D} 1.564 (lit.)	[3][6][7]
pKa	9.40 ± 0.40 (Predicted)	[3]
Water Solubility	0.9 g/100 mL	[3]
Flash Point	>110 °C (>230 °F)	[3][7]
LogP	0.950 (est)	[3]
Stability	Air sensitive; stable at room temperature in closed containers under normal storage and handling.	[3][9]
Storage	Store under inert gas (nitrogen or Argon) at 2–8 °C.	[3]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of **Piperonylamine**.

Synthesis of Piperonylamine via Reductive Amination of Piperonal

This protocol describes a general laboratory-scale synthesis of **Piperonylamine** from Piperonal.

Principle: Reductive amination is a two-step process that involves the formation of an imine from an aldehyde (piperonal) and an amine source (ammonia), followed by the reduction of the

imine to a primary amine (**piperonylamine**). A common reducing agent for this reaction is sodium cyanoborohydride (NaBH_3CN) due to its selectivity for the imine over the aldehyde.

Materials:

- Piperonal
- Ammonia solution (e.g., 7N in methanol)
- Sodium cyanoborohydride (NaBH_3CN)
- Methanol
- Glacial acetic acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel
- Standard glassware for extraction and filtration

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve Piperonal (1.0 equivalent) in methanol.
- Cool the solution in an ice bath.
- Add the ammonia solution (e.g., 7N in methanol, 1.5-2.0 equivalents) dropwise to the cooled solution while stirring.
- Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 6-7), which favors imine formation.
- In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 equivalents) in a minimal amount of methanol.
- Slowly add the sodium cyanoborohydride solution to the reaction mixture, ensuring the temperature remains low.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by slowly adding water.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Piperonylamine**.
- The crude product can be further purified by vacuum distillation.

Determination of Boiling Point (Micro Method)

Principle: This method determines the boiling point of a small liquid sample by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

- **Piperonylamine** sample (a few drops)
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Thiele tube or oil bath
- Heating source (Bunsen burner or hot plate)
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- Add a few drops of **Piperonylamine** into the small test tube.
- Place the capillary tube into the test tube with the open end down.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Clamp the thermometer so that the assembly is immersed in the Thiele tube or oil bath, with the heat-transfer liquid slightly above the level of the sample.
- Gently heat the Thiele tube or oil bath.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of pKa (Potentiometric Titration)

Principle: The pKa of an amine can be determined by titrating a solution of the amine with a strong acid and monitoring the pH change. The pKa is the pH at which half of the amine is protonated.

Materials:

- **Piperonylamine** sample
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a calibrated electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar

Procedure:

- Accurately weigh a small amount of **Piperonylamine** and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Immerse the calibrated pH electrode into the solution.
- Fill the burette with the standardized HCl solution and record the initial volume.
- Begin the titration by adding small increments of the HCl solution to the amine solution, stirring continuously.
- Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.
- Continue the titration well past the equivalence point (the point of the most rapid pH change).

- Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
- Determine the equivalence point from the inflection point of the titration curve.
- The pKa is the pH value at the half-equivalence point (i.e., at half the volume of HCl required to reach the equivalence point).

Determination of Water Solubility

Principle: This is a qualitative and semi-quantitative method to determine the solubility of **Piperonylamine** in water at room temperature.

Materials:

- **Piperonylamine** sample
- Deionized water
- Test tubes
- Vortex mixer or shaker
- Analytical balance

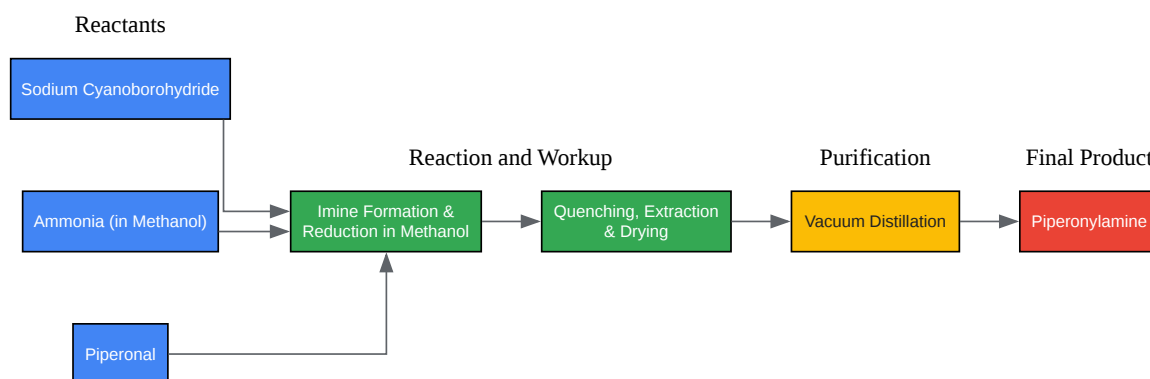
Procedure:

- Add a known volume of deionized water (e.g., 1 mL) to a test tube.
- Add a small, accurately weighed amount of **Piperonylamine** to the water.
- Vigorously mix the contents using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
- Allow the mixture to stand and observe if the **Piperonylamine** has completely dissolved.
- If it has dissolved, add another weighed portion of **Piperonylamine** and repeat the process until a saturated solution is formed (i.e., undissolved material remains).

- The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble) or semi-quantitatively by calculating the mass of solute dissolved in a given volume of solvent (e.g., g/100 mL).

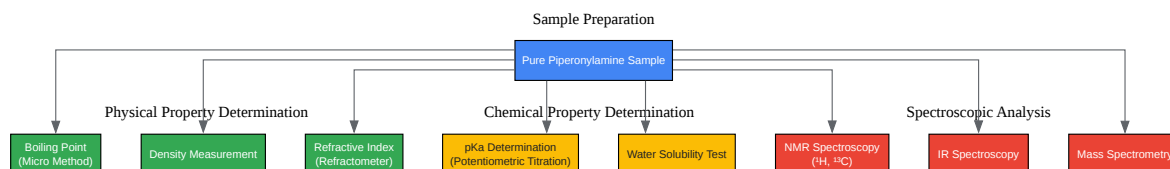
Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and characterization of **Piperonylamine**.



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Caption: Workflow for the synthesis of **Piperonylamine** via reductive amination.



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Caption: Logical workflow for determining key properties of **Piperonylamine**.

Conclusion

This technical guide provides essential data and methodologies for the handling and characterization of **Piperonylamine**. The compiled information on its chemical and physical properties, along with detailed experimental protocols, serves as a valuable resource for researchers, scientists, and professionals in the fields of organic synthesis, agrochemical development, and pharmaceutical research. The provided visualizations offer a clear and concise understanding of the synthesis and characterization workflows for this important chemical intermediate.

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